叔丁基 5-碘代异吲哚啉-2-甲酸酯

描述

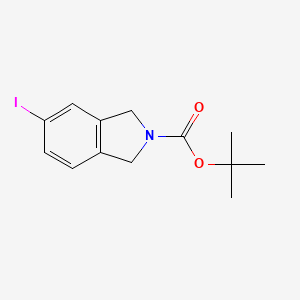

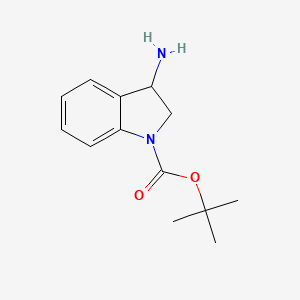

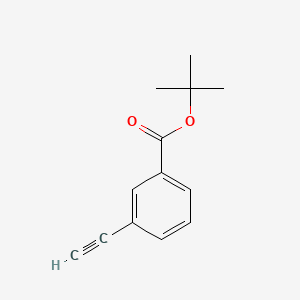

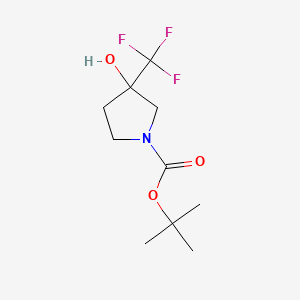

Tert-Butyl 5-iodoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16INO2 . It has a molecular weight of 345.18 .

Molecular Structure Analysis

The linear formula of tert-Butyl 5-iodoisoindoline-2-carboxylate is C13H16INO2 . For a more detailed molecular structure, you may refer to the molecule file (MOL File) provided by the supplier .Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.18 . It should be stored at 4°C and protected from light .科学研究应用

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, tert-Butyl 5-iodoisoindoline-2-carboxylate can be used as a shift reagent to help identify the structure of organic compounds, thanks to the heavy iodine atom which influences the magnetic environment of nearby nuclei.

Each of these applications demonstrates the broad utility of tert-Butyl 5-iodoisoindoline-2-carboxylate in scientific research, highlighting its importance as a multifunctional reagent in various branches of chemistry and material science .

安全和危害

作用机制

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Action Environment

It is known that this compound should be stored at 2-8°c and protected from light , suggesting that temperature and light exposure could potentially affect its stability.

属性

IUPAC Name |

tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBUNFUVVOCOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727836 | |

| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-iodoisoindoline-2-carboxylate | |

CAS RN |

905274-26-2 | |

| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)